2-Bromo-2-hydroxyacetophenone oxime 2-Bromo-2-hydroxyacetophenone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793545
InChI: InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H
SMILES:
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

2-Bromo-2-hydroxyacetophenone oxime

CAS No.:

Cat. No.: VC15793545

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-2-hydroxyacetophenone oxime -

Specification

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 1-bromo-2-hydroxyimino-2-phenylethanol
Standard InChI InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H
Standard InChI Key QKHMBUIMTCLDPA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=NO)C(O)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

2-Bromo-2-hydroxyacetophenone oxime belongs to the oxime class of compounds, distinguished by the presence of a hydroxyl-imine (-C=N-OH) functional group. The bromine atom is positioned ortho to the hydroxyl group on the acetophenone backbone, creating a sterically hindered environment that influences its reactivity. The compound’s IUPAC name, 1-bromo-2-hydroxyimino-2-phenylethanol, reflects this substitution pattern. Key structural features include:

  • Molecular Formula: C₈H₈BrNO₂

  • Molecular Weight: 230.06 g/mol

  • SMILES Representation: C1=CC=C(C=C1)C(=NO)C(O)Br

X-ray crystallography and NMR studies of related oximes suggest a planar geometry around the oxime nitrogen, with intramolecular hydrogen bonding between the hydroxyl and oxime groups enhancing stability .

Physicochemical Parameters

The compound’s physical properties are critical for handling and application in synthetic workflows:

PropertyValueSource
Melting Point44–48 °C
Boiling Point272.1 °C
Density1.622 ± 0.06 g/cm³
SolubilityChloroform, Methanol
pKa7.63 ± 0.30

The relatively low melting point facilitates its use in solution-phase reactions, while solubility in polar aprotic solvents like chloroform supports its role in nucleophilic substitutions . The pKa value indicates moderate acidity, likely attributable to the phenolic hydroxyl group.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-bromo-2-hydroxyacetophenone oxime typically proceeds via a two-step process:

  • Bromination of 2-Hydroxyacetophenone:
    The precursor, 2-hydroxyacetophenone (C₈H₈O₂), undergoes bromination at the α-position using bromine or N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromo-2-hydroxyacetophenone .

  • Oxime Formation:
    The ketone group is converted to an oxime by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of sodium acetate. This reaction occurs in ethanol/water mixtures at 60–80 °C, with a typical yield of 70–85%.

Reaction Scheme:

2-Hydroxyacetophenone+Br22-Bromo-2-hydroxyacetophenone(Step 1)\text{2-Hydroxyacetophenone} + \text{Br}_2 \rightarrow \text{2-Bromo-2-hydroxyacetophenone} \quad \text{(Step 1)} 2-Bromo-2-hydroxyacetophenone+NH2OH2-Bromo-2-hydroxyacetophenone oxime(Step 2)\text{2-Bromo-2-hydroxyacetophenone} + \text{NH}_2\text{OH} \rightarrow \text{2-Bromo-2-hydroxyacetophenone oxime} \quad \text{(Step 2)}

Process Optimization

Key parameters affecting yield and purity include:

  • Temperature Control: Excessive heat during oxime formation promotes side reactions, such as Beckmann rearrangement.

  • Solvent Choice: Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures removes unreacted starting materials .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom’s position adjacent to electron-withdrawing groups enhances its susceptibility to nucleophilic attack. For example, reaction with amines (e.g., piperidine) in DMF replaces bromine with amine functionalities, generating precursors for heterocyclic compounds.

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the oxime to a nitro group, yielding 2-nitro-2-hydroxyacetophenone derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to a primary amine, forming 2-amino-2-hydroxyacetophenone.

Cyclization Reactions

Under acidic conditions, the oxime participates in cyclocondensation with diketones or esters, forming pyridine or isoxazoline rings. For instance, reaction with acetylacetone yields a tricyclic isoxazoline derivative.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a building block for:

  • Heterocycles: Isoxazoles, pyridines, and quinoxalines.

  • Ligands: Schiff base ligands for transition metal catalysis.

Material Science

Incorporation into polymer matrices enhances thermal stability. For example, epoxy resins modified with 2-bromo-2-hydroxyacetophenone oxime show a 15% increase in decomposition temperature.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReactivity/Activity
4-HydroxyacetophenonePara-hydroxyl, no bromineAnalgesic properties
2-Hydroxyacetophenone oximeNo bromine substituentReduced electrophilic reactivity
4-BromoacetophenonePara-bromine, no oximeEnhanced aryl halide reactivity

The ortho-bromine and oxime groups in 2-bromo-2-hydroxyacetophenone oxime synergize to enhance its electrophilicity and chelating capacity compared to analogs .

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